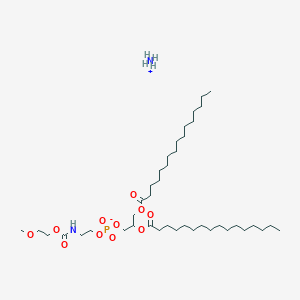

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate

Description

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate is a synthetic phospholipid derivative characterized by two palmitoyl (C16:0) acyl chains esterified to a glycerol backbone and a uniquely modified phosphate head group. The head group features a (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) moiety, which introduces a polyethylene glycol (PEG)-like structure, and an ammonium counterion . This compound is distinguished by its amphiphilic nature, enabling applications in drug delivery systems, membrane biology studies, and nanotechnology. Its synthesis likely involves coupling palmitic acid to glycerol, followed by phosphorylation and functionalization of the head group, as inferred from analogous lipid syntheses .

Properties

Molecular Formula |

C41H83N2O11P |

|---|---|

Molecular Weight |

811.1 g/mol |

IUPAC Name |

azanium;2,3-di(hexadecanoyloxy)propyl 2-(2-methoxyethoxycarbonylamino)ethyl phosphate |

InChI |

InChI=1S/C41H80NO11P.H3N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-39(43)50-36-38(37-52-54(46,47)51-33-32-42-41(45)49-35-34-48-3)53-40(44)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2;/h38H,4-37H2,1-3H3,(H,42,45)(H,46,47);1H3 |

InChI Key |

AOIOWUNZUTWDLJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCCCC.[NH4+] |

Related CAS |

474922-84-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate typically involves multiple steps. The process begins with the esterification of glycerol with palmitic acid to form 2,3-bis(palmitoyloxy)propyl derivatives. This intermediate is then reacted with 2-(((2-methoxyethoxy)carbonyl)amino)ethyl phosphate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Biology: The compound is employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

Medicine: It is investigated for its potential use in drug delivery systems, particularly in the formulation of liposomes and other nanocarriers.

Industry: The compound finds applications in the production of cosmetics, pharmaceuticals, and other industrial products

Mechanism of Action

The mechanism of action of ammonium 2,3-bis(palmitoyloxy)propyl (2-(((2-methoxyethoxy)carbonyl)amino)ethyl) phosphate involves its interaction with lipid bilayers and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering their properties and facilitating the delivery of active ingredients. The molecular targets and pathways involved include membrane proteins and lipid rafts, which play crucial roles in cellular signaling and transport .

Comparison with Similar Compounds

Acyl Chain Variations

- Palmitoyl vs. Stearoyl Chains: Compared to distearoylphosphatidylcholine (DSPC, C44H88NO8P), which has stearoyl (C18:0) chains , the main compound’s shorter palmitoyl chains (C16:0) reduce hydrophobic interactions, lowering its phase transition temperature (Tm). For example, DSPC has a Tm of ~55°C, while dipalmitoylphosphatidylcholine (DPPC, C40H80NO8P) with palmitoyl chains exhibits a Tm of ~41°C .

- Mixed Acyl Chains : Lipids like (R)-2-(oleoyloxy)-3-(stearoyloxy)propyl phosphate () combine unsaturated (oleoyl, C18:1) and saturated (stearoyl) chains, enhancing membrane fluidity. The main compound’s symmetric palmitoyl chains favor bilayer stability over fluidity.

Head Group Modifications

Physicochemical Properties

- Stability : The carbonate linkage in the head group may confer hydrolytic lability compared to DPPC’s stable phosphocholine bond .

Functional and Application Differences

- Drug Delivery : While DPPC and DSPC are staples in liposomal formulations (e.g., mRNA vaccines), the main compound’s PEG-like head group could extend circulation time by reducing macrophage uptake, similar to PEGylated lipids .

- Membrane Interactions : Unlike charge-neutral DOCPe, which resists protein adsorption , the ammonium group in the main compound may facilitate interactions with negatively charged biomolecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.